molecular formula C19H21BrClNO3 B1424712 Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-64-1

Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424712
CAS RN: 1354487-64-1
M. Wt: 426.7 g/mol
InChI Key: PZGYBUHFYIIODJ-NBLXOJGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C19H21BrClNO3 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analytical Methodology Development :

    • Higuchi and Kawamura (1981) developed a highly specific method for determining the plasma level of a potent vasodilator, showcasing the analytical precision needed in monitoring complex compounds in biological systems (Higuchi & Kawamura, 1981).
  • Metabolic Pathway Elucidation :

    • Springer et al. (2003) identified the metabolic pathways of a designer drug, emphasizing the importance of understanding metabolic transformations in drug development and toxicology (Springer et al., 2003).
  • Pharmacokinetics :

    • Higuchi and Shiobara (1980) investigated the pharmacokinetics of a drug using isotopic techniques, highlighting the significance of enzyme saturation in drug metabolism (Higuchi & Shiobara, 1980).
  • Molecular Recognition and Synthesis :

    • Hellier et al. (1996) worked on chiral macrobicyclic clefts, indicating a focus on molecular recognition and synthesis which could be vital for developing new chemical entities (Hellier et al., 1996).
  • Environmental Chemistry :

    • Lin et al. (2014) researched the production of hydroxylated compounds in the marine environment, demonstrating the relevance of such compounds in understanding environmental chemistry and bioconversion processes (Lin, Gan, & Liu, 2014).
  • Chemical Degradation and Stability :

    • Nagata et al. (1989) studied the degradation kinetics of a muscle-relaxing agent and its analogues, providing insights into chemical stability and shelf-life determinations, crucial for pharmaceutical compounds (Nagata et al., 1989).
  • Biotechnological Synthesis :

    • Peters et al. (2009) demonstrated the biotechnological synthesis of a drug metabolite, indicating the potential of biotechnology in synthesizing complex molecules, which can be crucial for drug development and research (Peters et al., 2009).

properties

IUPAC Name

methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3.ClH/c1-23-19(22)17-11-15(12-21-17)24-18-8-7-14(10-16(18)20)9-13-5-3-2-4-6-13;/h2-8,10,15,17,21H,9,11-12H2,1H3;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGYBUHFYIIODJ-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

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